(4-Chlorophenyl) 4-formylbenzoate
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Overview
Description
(4-Chlorophenyl) 4-formylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 4-chlorophenyl group and a 4-formylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl) 4-formylbenzoate typically involves the esterification of 4-chlorophenol with 4-formylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. The product is typically purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl) 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)benzoic acid.
Reduction: 4-(4-Chlorophenyl)-4-hydroxymethylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl) 4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl) 4-formylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in ester hydrolysis, the compound is cleaved by esterases to yield the corresponding alcohol and acid. The molecular targets and pathways involved vary based on the reaction conditions and the presence of specific catalysts or enzymes.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl) 4-formylbenzoate
- (4-Nitrophenyl) 4-formylbenzoate
- (4-Methoxyphenyl) 4-formylbenzoate
Uniqueness
(4-Chlorophenyl) 4-formylbenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, as it can undergo specific reactions that other similar compounds may not. Additionally, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it of particular interest in medicinal chemistry.
Properties
Molecular Formula |
C14H9ClO3 |
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Molecular Weight |
260.67 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-formylbenzoate |
InChI |
InChI=1S/C14H9ClO3/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h1-9H |
InChI Key |
AEOOQDSUJAXIBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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